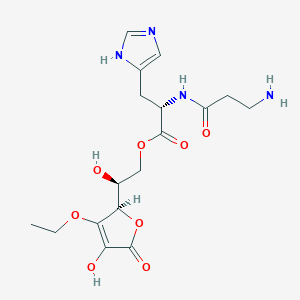
Pyrazine dipotassium tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazine dipotassium tetracarboxylate: is an organic compound with the molecular formula C8H2K2N2O8. It is derived from pyrazine, a heterocyclic aromatic organic compound, and contains four carboxylate groups. This compound is known for its coordination chemistry and is used in the synthesis of various coordination polymers and metal-organic frameworks.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyrazine dipotassium tetracarboxylate can be synthesized through the reaction of pyrazine-2,3,5,6-tetracarboxylic acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, where the acid is neutralized by the base, resulting in the formation of the dipotassium salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar neutralization reactions. The process is optimized for high yield and purity, often involving recrystallization steps to ensure the removal of impurities.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Pyrazine dipotassium tetracarboxylate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur, especially when exposed to reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of pyrazine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of halogenated pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyrazine dipotassium tetracarboxylate is used in the synthesis of coordination polymers and metal-organic frameworks. These materials have applications in catalysis, gas storage, and separation technologies .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the development of advanced materials for batteries and other energy storage devices .
Wirkmechanismus
The mechanism of action of pyrazine dipotassium tetracarboxylate involves its ability to coordinate with metal ions through its carboxylate groups. This coordination leads to the formation of stable complexes that can exhibit unique chemical and physical properties. The molecular targets include metal ions such as cobalt, nickel, and lanthanides, which form coordination polymers with the compound .
Vergleich Mit ähnlichen Verbindungen
Pyrazine-2,3,5,6-tetracarboxylic acid: The parent compound from which pyrazine dipotassium tetracarboxylate is derived.
Pyrazine-2,3-dicarboxylic acid: A related compound with two carboxylate groups.
Pyrazine-2,5-dicarboxylic acid: Another related compound with two carboxylate groups.
Uniqueness: this compound is unique due to its four carboxylate groups, which allow for the formation of more complex and stable coordination polymers compared to its simpler counterparts .
Eigenschaften
Molekularformel |
C8H2K2N2O8 |
|---|---|
Molekulargewicht |
332.31 g/mol |
IUPAC-Name |
dipotassium;3,5-dicarboxypyrazine-2,6-dicarboxylate |
InChI |
InChI=1S/C8H4N2O8.2K/c11-5(12)1-2(6(13)14)10-4(8(17)18)3(9-1)7(15)16;;/h(H,11,12)(H,13,14)(H,15,16)(H,17,18);;/q;2*+1/p-2 |
InChI-Schlüssel |
GRNFARSZLHKHBM-UHFFFAOYSA-L |
Kanonische SMILES |
C1(=C(N=C(C(=N1)C(=O)O)C(=O)[O-])C(=O)[O-])C(=O)O.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



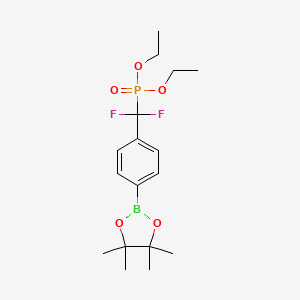
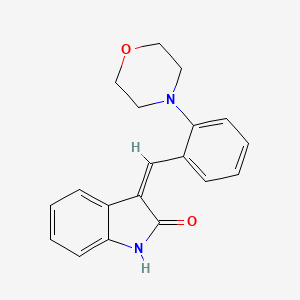
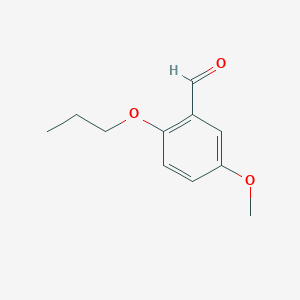
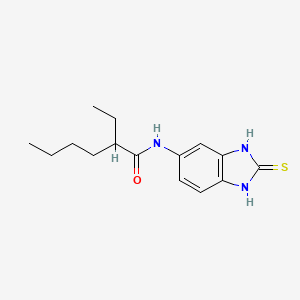
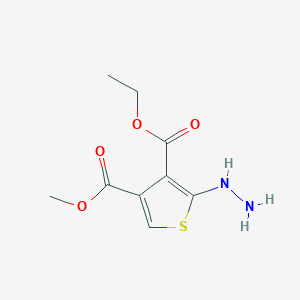
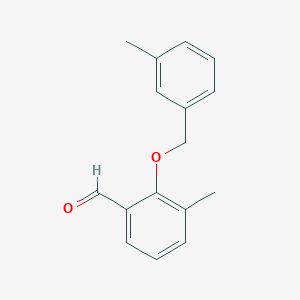
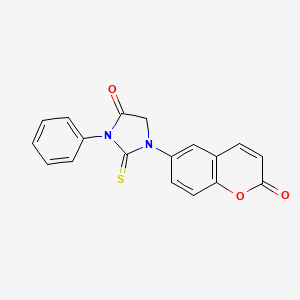
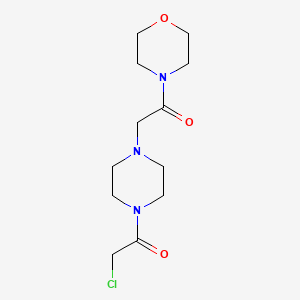
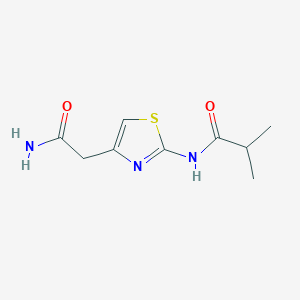
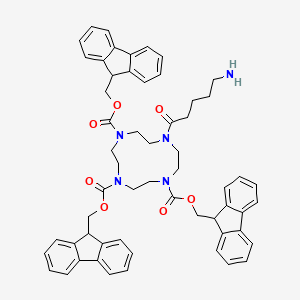
![2-Dodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B15219644.png)
![1,10-bis(2,3-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219647.png)
